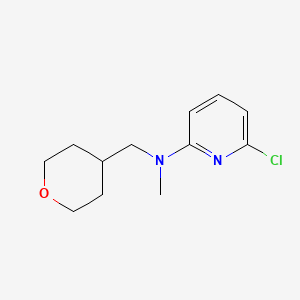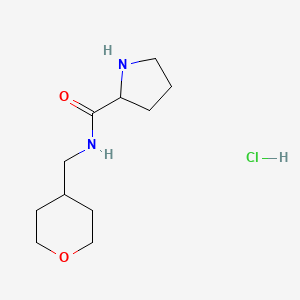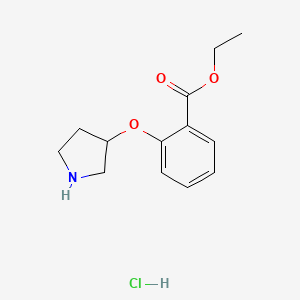![molecular formula C8H5N3 B1395238 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile CAS No. 25957-69-1](/img/structure/B1395238.png)
1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile
Descripción general
Descripción
1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to target the fibroblast growth factor receptors (fgfrs) . FGFRs play a crucial role in various biological processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
Related compounds have been shown to inhibit fgfrs . Upon binding to their targets, these compounds can disrupt the balance of microtubule dynamics, leading to mitotic arrest .
Biochemical Pathways
Compounds that inhibit fgfrs can affect downstream signaling pathways, including ras–mek–erk, plcg, and pi3k–akt .
Pharmacokinetics
The compound’s molecular weight (14315) suggests it may have favorable pharmacokinetic properties, as it falls within the range typically associated with good oral bioavailability .
Result of Action
Related compounds have been shown to inhibit cell proliferation, induce apoptosis, and inhibit the migration and invasion of cancer cells .
Análisis Bioquímico
Biochemical Properties
1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile plays a crucial role in various biochemical reactions, particularly in the inhibition of specific enzymes and proteins. Research has shown that derivatives of this compound can act as potent inhibitors of tubulin polymerization, a process essential for cell division and mitosis . The compound interacts with tubulin by binding to the colchicine-binding site, forming hydrogen bonds with amino acid residues such as threonine and asparagine . This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis in cancer cells .
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cell lines such as HeLa, SGC-7901, and MCF-7, this compound has been shown to induce G2/M phase cell cycle arrest and promote apoptosis . The disruption of tubulin dynamics by this compound leads to the inhibition of cell proliferation and the induction of programmed cell death. Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by altering the stability and function of microtubules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with tubulin. The compound binds to the colchicine-binding site on tubulin, forming hydrogen bonds with key amino acid residues . This binding inhibits tubulin polymerization, preventing the formation of microtubules and disrupting the mitotic spindle apparatus. As a result, cells are unable to complete mitosis, leading to cell cycle arrest and apoptosis . Furthermore, the inhibition of tubulin polymerization by this compound can also affect other cellular processes that rely on microtubule dynamics, such as intracellular transport and signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules . Long-term studies have shown that this compound can maintain its inhibitory effects on tubulin polymerization and cell proliferation over extended periods . Degradation products may form under certain conditions, potentially altering the compound’s efficacy and safety .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion into more water-soluble metabolites for excretion . These metabolic processes can influence the compound’s bioavailability, half-life, and overall pharmacokinetic profile . Additionally, interactions with cofactors and other enzymes can modulate the metabolic flux and levels of metabolites derived from this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound can accumulate in certain organelles, such as the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin to inhibit microtubule polymerization . Additionally, this compound can be found in the nucleus, where it may influence gene expression and other nuclear processes . Targeting signals and post-translational modifications can direct the compound to specific subcellular compartments, enhancing its efficacy and specificity .
Propiedades
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-3-6-4-11-8-5-10-2-1-7(6)8/h1-2,4-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBVNOWBCXLIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696606 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25957-69-1 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


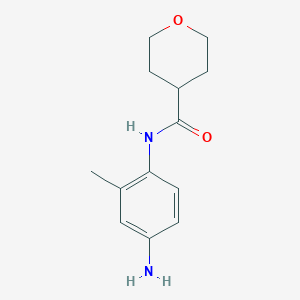



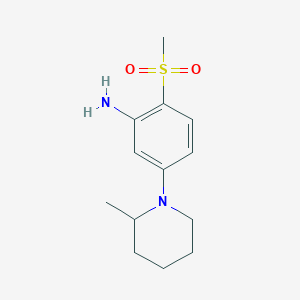
![5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline](/img/structure/B1395165.png)

